molecular formula C11H8ClIN2 B1434740 2-(3-Chloro-4-iodophenyl)-6-methylpyrazine CAS No. 1648864-31-6

2-(3-Chloro-4-iodophenyl)-6-methylpyrazine

Cat. No. B1434740
CAS RN: 1648864-31-6
M. Wt: 330.55 g/mol
InChI Key: WUPIUMRDVGLPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-iodophenyl)-6-methylpyrazine, also known as 2CIPM, is a heterocyclic aromatic compound with a pyrazine ring structure. It is a colorless solid and has a melting point of 112-114°C. 2CIPM has been studied for its potential applications in the fields of medicine, agriculture, and organic synthesis.

Scientific Research Applications

Identification of Degradation Products

2-Hydroxy-3-phenyl-6-methylpyrazine is identified as a product from the acidic degradation of cephalexin. This indicates potential applications in understanding the degradation pathways of pharmaceutical compounds (Núñez-Vergara, Squella, & Silva, 1982).

Chlorination of Methyl Derivatives

The chlorination of methyl derivatives, including methylpyrazine, highlights the potential for chemical modification and synthesis of new compounds (Rubina, Iovel', Gol'dberg, & Shimanskaya, 1989).

Synthesis of Functionalized Pyrazinones

The synthesis of functionalized pyrazinones using 6-chloro-1-methylpyrazin-2(1 H)-one, which is closely related to 2-(3-Chloro-4-iodophenyl)-6-methylpyrazine, suggests applications in creating diverse organic compounds (Mampuys, Moseev, Varaksin, De Houwer, Vande Velde, Chupakhin, Charushin, & Maes, 2019).

Anti-mycobacterial Activity

N-Phenylpyrazine-2-carboxamides show significant anti-mycobacterial activity, indicating potential for developing new antimicrobial agents (Zítko, Servusová-Vaňásková, Paterová, Navrátilová, Trejtnar, Kuneš, & Doležal, 2015).

Enzymatic Halogenation

Pyrazoles and pyridine derivatives, including chlorinated pyrazines, are synthesized using enzymatic methods. This suggests applications in environmentally friendly and efficient synthesis techniques (Franssen, Boven, & Plas, 1987).

Agricultural Chemical Analysis

The study of agricultural chemicals in groundwater demonstrates the relevance of pyrazine derivatives in environmental monitoring and analysis (Kolpin, 1997).

Corrosion Inhibition

Pyrazole derivatives, including chlorinated pyrazines, have shown promise as corrosion inhibitors, indicating their potential use in protecting metals in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name

2-(3-chloro-4-iodophenyl)-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClIN2/c1-7-5-14-6-11(15-7)8-2-3-10(13)9(12)4-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPIUMRDVGLPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C2=CC(=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267304
Record name 2-(3-Chloro-4-iodophenyl)-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-iodophenyl)-6-methylpyrazine

CAS RN

1648864-31-6
Record name 2-(3-Chloro-4-iodophenyl)-6-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1648864-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-4-iodophenyl)-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-4-iodophenyl)-6-methylpyrazine
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-4-iodophenyl)-6-methylpyrazine
Reactant of Route 3
Reactant of Route 3
2-(3-Chloro-4-iodophenyl)-6-methylpyrazine
Reactant of Route 4
2-(3-Chloro-4-iodophenyl)-6-methylpyrazine
Reactant of Route 5
2-(3-Chloro-4-iodophenyl)-6-methylpyrazine
Reactant of Route 6
Reactant of Route 6
2-(3-Chloro-4-iodophenyl)-6-methylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.